4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide synthesis pathway
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. The pyrazole carboxamide core is a prevalent feature in numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, elucidating the chemical principles behind each step and offering detailed experimental protocols. The presented synthesis is designed to be adaptable and scalable for laboratory applications.
Strategic Approach to Synthesis
The most prevalent and flexible approach to the synthesis of substituted pyrazole carboxamides involves a multi-step process.[3] This guide will focus on a convergent strategy that builds the pyrazole core, followed by sequential functionalization to achieve the desired 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. The key stages of this synthesis are:
-
Construction of the Pyrazole Ring: Formation of a pyrazole-3-carboxylate ester via a cyclocondensation reaction.
-
N-Alkylation: Introduction of the N1-methyl group.
-
Nitration: Regioselective introduction of a nitro group at the C4 position.
-
Amidation: Conversion of the ester to the desired N-methyl carboxamide.
-
Reduction: Conversion of the nitro group to the final 4-amino functionality.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations, ensuring a reliable and reproducible synthesis.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic scheme for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The synthesis commences with the construction of the pyrazole ring. A Knorr-type pyrazole synthesis is a common and efficient method.[3] In this case, a cyclocondensation reaction between ethyl 2-cyano-3-oxobutanoate and methylhydrazine will yield the desired pyrazole core.
Protocol:
-
To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.
-
A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.[3]
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
The amino group at the C5 position can be converted to a nitro group at the C4 position via a Sandmeyer-type reaction. This involves diazotization of the amine followed by treatment with a nitrite salt in the presence of a copper catalyst. An alternative and more direct approach is the nitration of a precursor pyrazole. For the purpose of this guide, we will follow a nitration strategy on a precursor without the C5-amino group, which is a more common route for introducing a C4-nitro group. Therefore, we will adjust our starting material in the overall scheme for a more direct approach.
Revised and More Direct Synthetic Pathway:
A more direct and commonly employed strategy involves the nitration of a pre-formed pyrazole-3-carboxylate, followed by amidation and reduction.
Caption: Optimized synthetic scheme for 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Step 2 (Revised): Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate
Nitration of the pyrazole ring at the C4 position is a crucial step. This is typically achieved using a mixture of nitric acid and sulfuric acid.
Protocol:
-
To a stirred solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise.
-
The reaction temperature should be maintained below 5 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is then carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
-
The crude product can be recrystallized from ethanol to afford pure ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide
The ester is converted to the corresponding N-methyl carboxamide. This can be achieved by direct aminolysis with methylamine.
Protocol:
-
A solution of ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a solution of methylamine in ethanol (e.g., 33 wt. % in ethanol) is stirred at room temperature.
-
The reaction can be heated to 40-50 °C to increase the rate of reaction.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide.
Step 4: Synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
The final step is the reduction of the nitro group to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
To a solution of N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide (1.0 eq) in methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the final product, 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield | Purity |
| 1 | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-oxo-4-bromobutanoate, Methylhydrazine | Ethanol, Acetic Acid (cat.) | 70-85% | >95% (NMR) |
| 2 | Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Fuming HNO₃, H₂SO₄ | 80-90% | >98% (HPLC) |
| 3 | N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide | Ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | Methylamine in Ethanol | >90% | >98% (HPLC) |
| 4 | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | N,1-Dimethyl-4-nitro-1H-pyrazole-3-carboxamide | H₂, 10% Pd/C | >95% | >99% (HPLC) |
Causality and Experimental Choices
-
Choice of Starting Materials: The selection of ethyl 3-oxo-4-bromobutanoate and methylhydrazine is based on their commercial availability and their known reactivity in forming the desired pyrazole core.
-
Nitration Conditions: The use of a mixture of fuming nitric acid and sulfuric acid provides a strong nitrating agent necessary for the electrophilic substitution on the electron-deficient pyrazole ring. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Amidation Method: Direct aminolysis with methylamine is a straightforward and high-yielding method for the conversion of the ethyl ester to the N-methyl amide.
-
Reduction Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of aromatic nitro groups. It avoids the use of stoichiometric metal reductants, which can complicate purification.[4]
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize this valuable building block for further drug discovery and development efforts. The modular nature of this synthesis also allows for the potential introduction of diversity at various positions of the pyrazole scaffold.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Technology. [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Chemoselective reduction of carboxamides. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

